8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Description
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid (AAI, CAS# 313-67-7) and 6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid (AAII, CAS# 475-80-9) are structurally related nitrophenanthrene carboxylic acids classified under the aristolochic acid (AA) family . These compounds are natural products found in plants of the Aristolochiaceae genus, historically used in traditional medicine but now recognized for their genotoxic and carcinogenic properties .
- AAI: Molecular formula C₁₇H₁₁NO₇, molecular weight 341.27 g/mol . Key structural features include a methoxy (-OCH₃) group at the 8-position and a nitro (-NO₂) group at the 6-position of the naphthobenzodioxole backbone .
- AAII: Molecular formula C₁₆H₉NO₇, molecular weight 327.25 g/mol . It lacks the methoxy group present in AAI, retaining only the nitro and carboxylic acid (-COOH) functional groups .
Properties
CAS No. |
67123-64-2 |
|---|---|
Molecular Formula |
C50H31N3O20 |
Molecular Weight |
993.8 g/mol |
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/2C17H11NO7.C16H9NO6/c2*1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h2*2-6H,7H2,1H3,(H,19,20);1-6H,7H2,(H,18,19) |
InChI Key |
FGGYSLIDOXIJNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of naphtho[2,1-g][1,3]benzodioxole derivatives, followed by methoxylation and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of these compounds may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
Based on the search results, information regarding specific applications of the compound "8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid" is limited. However, the search results do provide some related information:
- Identification and Properties:
- Nomenclature and Structure: The compound is also known as aristolochic acid . PubChem identifies it with CID 2236 .
- Molecular Formula and Weight: The molecular formula for potassium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate is C17H10KNO7, with a molecular weight of 379.36 g/mol .
- Occurrence and Source:
- Natural Source: Aristolochic acid is a natural compound found in Thottea duchartrei and Aristolochia plants .
- Related Compounds:
- Aristophyllide A: A related compound, Aristophyllide A, has the molecular formula C32H31NO8 and PubChem CID 10840539 . Its chemical name includes the "8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate" moiety .
- Potential Applications:
- Traditional Medicine: Aristolochic acid is associated with herbal medicines .
- Malaria Treatment: Plants containing similar compounds have been used in traditional medicine for treating malaria in Southern Nigeria .
- Alternative to Chlorine: Compounds with similar applications are used as alternatives to chlorine .
Mechanism of Action
The mechanism of action of 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Insights :
- AAII’s simpler structure may facilitate faster metabolic activation, though both compounds form DNA-damaging cyclic N-acylnitrenium ions upon nitro-group reduction .
Toxicity and Carcinogenicity
Mechanistic Differences :
- AAI’s methoxy group may slow hepatic metabolism, prolonging systemic exposure .
Biological Activity
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid and its derivative, 6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid, belong to a class of compounds known as aristolochic acids. These compounds are notable for their complex structures and potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of their biological activity, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 67123-64-2 |
| Molecular Formula | C₁₈H₁₃N₃O₇ |
| Molecular Weight | 993.8 g/mol |
| IUPAC Name | 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid; 6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
The biological activity of these compounds is primarily attributed to their nitro and methoxy groups. These functional groups can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The mechanism of action may involve:
- Nitroreduction : The conversion of nitro groups into reactive intermediates that can form DNA adducts.
- Oxidative Stress Induction : These compounds can increase the production of reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Interaction : They may inhibit or activate specific enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that aristolochic acids exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Bacterial Inhibition : In vitro studies have demonstrated that 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Effects : There is evidence supporting its antifungal properties as well.
Anticancer Properties
The anticancer potential of these compounds has been a focus of extensive research:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of cancer cell lines through apoptosis induction.
- DNA Damage : They are implicated in causing DNA damage through the formation of adducts which can lead to mutations and cancer progression.
Case Study 1: Genotoxicity in Rodent Models
A study evaluated the genotoxic effects of aristolochic acids on rats. The findings indicated that exposure led to significant DNA adduct formation in kidney tissues. The study utilized a dose-response analysis to assess the relationship between exposure levels and genotoxicity outcomes .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, researchers tested various concentrations of 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole against pathogenic bacteria. Results revealed a clear inhibition zone around treated bacterial cultures compared to controls .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Aristolochic Acid | Naphtho[2,1-g][1,3]benzodioxole | Antimicrobial, genotoxic |
| Piperonylic Acid | Benzodioxole | Limited antimicrobial activity |
| 8-Methoxy-Nitrophenanthrene | Nitrophenanthrene | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
